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Compound of Interest

Compound Name: Amantadine-d6

Cat. No.: B15141316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

characterization of Amantadine-d6, a deuterated analog of the antiviral and anti-parkinsonian

drug Amantadine. This document is intended to serve as a valuable resource for researchers,

scientists, and professionals involved in drug development and isotopic labeling.

Introduction
Amantadine, a tricyclic primary amine, exerts its therapeutic effects through multiple

mechanisms, most notably the inhibition of the M2 proton ion channel of the influenza A virus

and the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Deuterium-labeled

compounds, such as Amantadine-d6, are crucial tools in pharmaceutical research. The

substitution of hydrogen with its heavier isotope, deuterium, can alter the pharmacokinetic

profile of a drug, often leading to a reduced rate of metabolism and prolonged half-life.

Amantadine-d6 is frequently utilized as an internal standard in pharmacokinetic and

bioequivalence studies to accurately quantify amantadine concentrations in biological matrices.

[3]

Synthesis of Amantadine-d6
While a specific, detailed experimental protocol for the synthesis of Amantadine-d6 is not

readily available in peer-reviewed literature, a plausible synthetic route can be extrapolated

from established methods for the synthesis of amantadine and general deuteration techniques.
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A common approach to amantadine synthesis involves the Ritter reaction, starting from

adamantane or a derivative thereof.

A potential pathway for the synthesis of Amantadine-d6 would involve the use of deuterated

reagents at a key step. One such strategy could be the deuteration of adamantanone, a

common precursor, followed by reductive amination.

Hypothetical Synthesis Workflow:

Adamantanone

Adamantanol-d_n

Reduction

Deuterated Reducing Agent (e.g., NaBD4) Amantadine-d6

Reductive Amination

Ammonia (NH3)

Purification (e.g., Chromatography)

Click to download full resolution via product page

Caption: Hypothetical synthesis workflow for Amantadine-d6.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for the synthesis of amantadine hydrochloride from 1-

bromoadamantane has been reported and could be adapted.[4] For a deuterated synthesis,

one might consider the use of deuterated sulfuric acid or other deuterated reagents in a similar

multi-step synthesis.

Characterization of Amantadine-d6
The structural integrity and purity of synthesized Amantadine-d6 are confirmed using a

combination of analytical techniques.

Mass Spectrometry
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Mass spectrometry is a primary tool for confirming the incorporation of deuterium and

determining the molecular weight of Amantadine-d6.

Parameter Value Reference

Molecular Formula C₁₀H₁₁D₆N [5]

Molecular Weight 157.29 g/mol [5]

Precursor Ion (m/z) 158.0 [6]

Product Ion (m/z) 141.1 [6]

Table 1: Mass Spectrometry Data for Amantadine-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the atoms

within the molecule. While specific spectra for Amantadine-d6 are not widely published, the

expected shifts can be inferred from the spectra of unlabeled amantadine. The presence of

deuterium would lead to the disappearance of corresponding proton signals in the ¹H NMR

spectrum and potential changes in the multiplicity of adjacent carbon signals in the ¹³C NMR

spectrum.

Reference NMR Data for Amantadine (Unlabeled):

¹H NMR (90 MHz,

CDCl₃)
Chemical Shift (ppm) Multiplicity Integration

CH 2.05 s 3H

CH₂ 1.76 - 1.42 m 12H

NH₂ 1.28 s 2H

Table 2: ¹H NMR Data for Amantadine.[7]
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¹³C NMR Chemical Shift (ppm)

C-1 52.5

C-2 42.0

C-3 36.5

C-4 29.5

Table 3: ¹³C NMR Data for Amantadine.

Mechanism of Action and Signaling Pathways
Amantadine's therapeutic effects are attributed to its interaction with at least two key targets:

the influenza A virus M2 proton channel and the NMDA receptor in the central nervous system.

Inhibition of Influenza A M2 Proton Channel
Amantadine blocks the M2 ion channel, a tetrameric protein in the influenza A virus envelope.

[2] This channel is crucial for the influx of protons into the viral particle upon entry into the host

cell's endosome. The resulting acidification is necessary for the uncoating of the viral

ribonucleoprotein (RNP) complex, allowing it to enter the cytoplasm and initiate replication. By

obstructing this channel, amantadine prevents viral uncoating and effectively halts the

replication cycle.[8][9]
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Caption: Amantadine's inhibition of the M2 proton channel.

NMDA Receptor Antagonism
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In the central nervous system, amantadine acts as a non-competitive antagonist of the NMDA

receptor.[2] The NMDA receptor is a glutamate-gated ion channel that, when activated, allows

the influx of calcium ions (Ca²⁺) into the neuron. This calcium influx is a critical component of

synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors

can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative

diseases like Parkinson's disease. Amantadine binds within the ion channel of the NMDA

receptor, blocking the flow of ions and thereby reducing excessive glutamatergic

neurotransmission. This action is believed to contribute to its efficacy in treating Parkinson's

disease and drug-induced extrapyramidal symptoms.
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Caption: Amantadine's antagonism of the NMDA receptor.

Conclusion
Amantadine-d6 is an indispensable tool in modern pharmaceutical research, facilitating

precise quantitative analysis and offering potential for modified pharmacokinetic properties.

This guide has provided a detailed overview of its synthesis, characterization, and mechanisms

of action. The presented data and diagrams are intended to support researchers in their

endeavors to utilize and further investigate this important deuterated compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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